molecular formula C18H21N5O3 B12159804 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide

Cat. No.: B12159804
M. Wt: 355.4 g/mol
InChI Key: BTUIAHUEMZVFAF-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of ligands known as btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) motifs. It is synthesized through a one-pot ‘click’ reaction .
  • The btp motif has been studied for various purposes, including generating d and f metal coordination complexes, supramolecular self-assemblies, dendritic and polymeric networks, and more.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
    • industrial production methods may involve modifications of existing synthetic strategies.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, such as oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified.
    • Major products formed from these reactions need further investigation.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure may find applications in coordination chemistry, supramolecular chemistry, and materials science.

      Biology: It could serve as a potential ligand for metal ions in biological systems.

      Medicine: Research may explore its pharmacological properties and potential therapeutic applications.

      Industry: Its use in catalysis or materials development warrants exploration.

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is lacking.
    • Further studies are needed to elucidate its molecular targets and pathways.
  • Properties

    Molecular Formula

    C18H21N5O3

    Molecular Weight

    355.4 g/mol

    IUPAC Name

    N-[(2-methoxyphenyl)methyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

    InChI

    InChI=1S/C18H21N5O3/c1-25-14-7-4-3-6-13(14)12-19-17(24)9-5-8-15-20-21-16-10-11-18(26-2)22-23(15)16/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3,(H,19,24)

    InChI Key

    BTUIAHUEMZVFAF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=CC=C3OC)C=C1

    Origin of Product

    United States

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